molecular formula C20H20N2O3 B5794993 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3-methoxyphenyl)acetamide

2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3-methoxyphenyl)acetamide

Cat. No. B5794993
M. Wt: 336.4 g/mol
InChI Key: LPPBZMPIRIAOCU-UHFFFAOYSA-N
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Description

2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3-methoxyphenyl)acetamide, also known as DMQX, is a synthetic compound that belongs to the family of quinoxaline derivatives. DMQX has been extensively studied for its potential as a research tool in neuroscience and pharmacology.

Mechanism of Action

2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3-methoxyphenyl)acetamide acts as a competitive antagonist of the AMPA receptor, binding to the receptor at the glutamate binding site. This prevents the binding of glutamate and the subsequent activation of the receptor. By blocking the activity of the AMPA receptor, 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3-methoxyphenyl)acetamide can modulate synaptic transmission and plasticity, leading to changes in neuronal excitability and network activity.
Biochemical and Physiological Effects:
The blockade of AMPA receptors by 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3-methoxyphenyl)acetamide has been shown to have a range of effects on neuronal function and behavior. In vitro studies have demonstrated that 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3-methoxyphenyl)acetamide can reduce the amplitude and frequency of excitatory postsynaptic currents, decrease the release of neurotransmitters, and alter the properties of synaptic plasticity. In vivo studies have shown that 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3-methoxyphenyl)acetamide can modulate learning and memory, anxiety-like behavior, and drug-seeking behavior.

Advantages and Limitations for Lab Experiments

One major advantage of 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3-methoxyphenyl)acetamide is its high potency and selectivity for the AMPA receptor, making it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. However, 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3-methoxyphenyl)acetamide has some limitations as well. It has a relatively short half-life and can be rapidly metabolized in vivo, limiting its usefulness for long-term studies. Additionally, 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3-methoxyphenyl)acetamide can have off-target effects on other glutamate receptors, which can complicate the interpretation of experimental results.

Future Directions

For research include the development of more selective and stable AMPA receptor antagonists, the investigation of the role of AMPA receptors in synaptic plasticity and neurodegenerative disorders, and the use of 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3-methoxyphenyl)acetamide in combination with other pharmacological agents to modulate neuronal function and behavior.
In conclusion, 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3-methoxyphenyl)acetamide is a synthetic compound that has been extensively studied for its potential as a research tool in neuroscience and pharmacology. Its high potency and selectivity for the AMPA receptor make it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. While it has some limitations, 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3-methoxyphenyl)acetamide continues to be an important tool for investigating the complex mechanisms underlying neuronal function and behavior.

Synthesis Methods

2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3-methoxyphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2,8-dimethylquinoxaline with 3-methoxyaniline and acetic anhydride. The final product is obtained by recrystallization from a suitable solvent. The synthesis of 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3-methoxyphenyl)acetamide has been reported in several scientific publications, and the purity and yield of the compound can be optimized through modifications of the reaction conditions.

Scientific Research Applications

2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3-methoxyphenyl)acetamide is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. This property makes it an important research tool for investigating the role of glutamate in synaptic transmission, plasticity, and neurodegenerative disorders. 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3-methoxyphenyl)acetamide has been used in a wide range of studies, including electrophysiology, calcium imaging, and behavioral assays. It has also been used as a pharmacological tool to investigate the role of AMPA receptors in various neurological and psychiatric disorders.

properties

IUPAC Name

2-(2,8-dimethyl-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-6-4-9-17-18(23)10-14(2)22(20(13)17)12-19(24)21-15-7-5-8-16(11-15)25-3/h4-11H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPBZMPIRIAOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(N2CC(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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